molecular formula C13H8N6O B2367156 4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine CAS No. 1808854-41-2

4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B2367156
CAS No.: 1808854-41-2
M. Wt: 264.248
InChI Key: GEVXLZVQNLMLPV-UHFFFAOYSA-N
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Description

4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a unique combination of triazole, pyridine, and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole and oxadiazole rings . The reaction is carried out in dry toluene at 140°C, resulting in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine is unique due to its combination of triazole, pyridine, and oxadiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-pyridin-4-yl-5-([1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O/c1-2-11-17-15-8-19(11)7-10(1)13-16-12(18-20-13)9-3-5-14-6-4-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVXLZVQNLMLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1C3=NC(=NO3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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